4-Nitrophthalhydrazide

説明

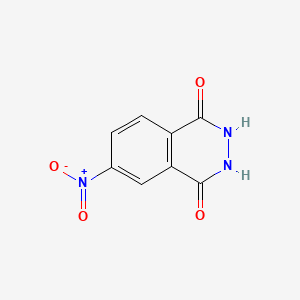

Structure

3D Structure

特性

IUPAC Name |

6-nitro-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFIOLKLHNOFCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025774 |

Source

|

| Record name | 6-Nitrophthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalhydrazide is a light yellow powder. (NTP, 1992) |

Source

|

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) |

Source

|

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3682-19-7 |

Source

|

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Hydroxy-7-nitro-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrophthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalhydrazide, with the CAS Registry Number 3682-19-7, is a light yellow crystalline powder recognized primarily as a key intermediate in the synthesis of various organic compounds.[1] Its molecular structure, featuring a nitro group on the phthalhydrazide backbone, imparts specific reactivity and properties that are leveraged in the production of dyes, fluorescent brighteners, and as a precursor in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are summarized for clarity, and logical workflows are presented using diagrammatic representations.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. The presence of both a nitro group and a hydrazide moiety makes it a subject of interest for further chemical modifications.

General and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the table below. The compound is sparingly soluble in water but exhibits solubility in various organic solvents.[4]

| Property | Value | Reference(s) |

| IUPAC Name | 6-nitro-2,3-dihydrophthalazine-1,4-dione | [4] |

| CAS Number | 3682-19-7 | [4] |

| Molecular Formula | C₈H₅N₃O₄ | [4] |

| Molecular Weight | 207.14 g/mol | [4] |

| Physical Description | Light yellow powder | [4] |

| Melting Point | >300 °C (decomposes) | [5] |

| Boiling Point | 626.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | < 1 mg/mL at 22.8 °C | [4] |

| pKa (Predicted) | 9.30 ± 0.20 | [5] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of its key spectral features.

1.2.1. Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key absorptions include those for the N-H stretching of the hydrazide, the C=O stretching of the dione, and the symmetric and asymmetric stretching of the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium | N-H Stretching (Hydrazide) |

| 1670 - 1630 | Strong | C=O Stretching (Amide I) |

| 1560 - 1530 | Strong | Asymmetric NO₂ Stretching |

| 1355 - 1345 | Strong | Symmetric NO₂ Stretching |

| 1620 - 1580 | Medium | C=C Aromatic Ring Stretching |

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

1.2.2. UV-Visible (UV-Vis) Spectroscopy In a suitable solvent, this compound exhibits characteristic absorption maxima in the UV-Vis region, corresponding to electronic transitions within the molecule. The spectrum for the related 4-nitrophthalic acid shows a maximum absorbance around 240-260 nm.[6]

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~250-270 | Data not available | Methanol/Ethanol | π → π* transitions of the aromatic ring and nitro group |

| ~320-340 | Data not available | Methanol/Ethanol | n → π* transition of the nitro group |

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific, cited experimental data for this compound is not readily available in the literature, predicted shifts can be inferred from its structure and comparison with its 3-nitro isomer. The aromatic protons would appear as complex multiplets, and the hydrazide protons as a broad singlet.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.0-12.0 ppm: (s, 2H, -NH-NH-)

-

δ ~8.0-8.5 ppm: (m, 3H, Ar-H)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~160-165 ppm: (C=O)

-

δ ~120-150 ppm: (Ar-C)

1.2.4. Mass Spectrometry Mass spectrometry confirms the molecular weight of this compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺).

| m/z Value | Interpretation |

| 207 | [M]⁺ |

| 208 | [M+H]⁺ |

Reactivity and Stability

This compound's reactivity is governed by its functional groups: the nitroaromatic system and the cyclic hydrazide.

-

Stability: The compound is stable under normal laboratory conditions but will decompose at temperatures above 300 °C.[5]

-

Reactivity Profile: As a nitrated azo derivative, it should be handled with care. Azo, diazo, and azido compounds can be explosive, particularly when sensitized by metal salts or strong acids. It is incompatible with strong oxidizing agents.[4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This transformation is a key step in the synthesis of luminol analogues and other functionalized molecules.

-

Reactions of the Hydrazide Moiety: The N-H protons of the hydrazide are acidic and can be deprotonated by a base. The resulting anion is a key intermediate in chemiluminescence reactions of related compounds like luminol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from phthalic anhydride, involving nitration to form 4-nitrophthalic acid, followed by condensation with hydrazine.

Step 1: Synthesis of 4-Nitrophthalic Acid from Phthalic Anhydride This procedure is adapted from established methods for the nitration of phthalic anhydride.

-

Materials: Phthalic anhydride, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, slowly add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.

-

Gradually add phthalic anhydride to the cooled nitrating mixture, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, a mixture of 3- and 4-nitrophthalic acids, is filtered, washed with cold water, and dried.

-

Separation of the 4-nitro isomer is achieved by fractional crystallization from water, as 4-nitrophthalic acid is less soluble than the 3-nitro isomer.

-

Step 2: Synthesis of this compound from 4-Nitrophthalic Acid This is a condensation reaction to form the cyclic hydrazide.

-

Materials: 4-nitrophthalic acid, hydrazine hydrate or sulfate, triethylene glycol (high-boiling solvent).

-

Procedure:

-

In a flask, combine 4-nitrophthalic acid and a slight excess of hydrazine hydrate in triethylene glycol.

-

Heat the mixture under reflux. The temperature should be maintained around 180-200 °C to facilitate the condensation and removal of water.

-

After several hours of heating, cool the reaction mixture.

-

Add hot water to the cooled mixture to precipitate the product.

-

Collect the solid this compound by vacuum filtration, wash with water, and dry.

-

Characterization Protocols

Melting Point Determination:

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube with oil bath.

-

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to obtain an accurate melting point (noting the temperature of initial melting and complete liquefaction). For this compound, decomposition is observed at temperatures above 300 °C.

-

Solubility Determination (Shake-Flask Method):

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration through a syringe filter (e.g., 0.45 µm).

-

Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.

-

Potential Applications and Further Research

Role as a Chemical Intermediate

The primary application of this compound is as a versatile chemical intermediate.[3] Its structure allows for straightforward conversion into other valuable compounds.

-

Synthesis of Luminol Isomers: Reduction of the nitro group yields 4-aminophthalhydrazide, an isomer of the well-known chemiluminescent compound luminol. This amino derivative can serve as a building block for various dyes and polymers.

-

Pharmaceutical Synthesis: The phthalhydrazide core is present in some pharmacologically active molecules. This compound can be a starting material for the synthesis of novel drug candidates.[2]

Chemiluminescence

While its isomer, 3-aminophthalhydrazide (luminol), is famous for its strong blue chemiluminescence upon oxidation in a basic medium, the chemiluminescent properties of this compound and its corresponding amino derivative are not well-documented in the literature. The electronic effect of the substituent on the aromatic ring significantly influences the quantum yield of light emission. It is plausible that the 4-amino derivative may also be chemiluminescent, but likely with different characteristics (e.g., emission wavelength and intensity) compared to luminol. Further research is required to characterize this property.

Electrochemical Behavior

The electrochemical reduction of nitroaromatic compounds is a well-studied process. It is expected that this compound would undergo electrochemical reduction at the nitro group to form a nitro radical anion in a first step, followed by further reduction to hydroxylamine and eventually the amine. The precise reduction potentials would depend on the pH of the medium and the electrode material. This property could be exploited for electrochemical sensing applications or for electrosynthesis.

Safety and Handling

-

Hazards: this compound is a nitrated organic compound and should be handled with appropriate care. As with many nitro compounds, it may be combustible. It is classified as an azo compound, which can be explosive under certain conditions.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and predictable reactivity based on its functional groups. While its primary role is in synthesis, particularly as a precursor to amino-functionalized phthalhydrazides for dyes and potential pharmaceutical agents, its own properties, such as potential chemiluminescence and electrochemical activity, remain areas for further investigation. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 3-Nitrophthalhydrazide(3682-15-3) 13C NMR [m.chemicalbook.com]

- 4. This compound | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. UV-Vis Spectrum of 4-Nitrophthalic Acid | SIELC Technologies [sielc.com]

Synthesis of 4-Nitrophthalhydrazide from 4-Nitrophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of 4-nitrophthalhydrazide, a key intermediate in the development of various pharmaceuticals and chemiluminescent probes, starting from 4-nitrophthalic acid. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and characterization data to support research and development in medicinal chemistry and related fields.

Introduction

This compound is a valuable chemical intermediate due to its reactive nitro group and the phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) core. The nitro functionality can be readily reduced to an amino group, providing a versatile handle for further molecular elaboration. This makes this compound a crucial precursor for the synthesis of luminol analogs and other nitrogen-containing heterocyclic compounds with potential biological activity. This guide outlines the primary synthetic pathways from 4-nitrophthalic acid, offering detailed methodologies for practical implementation in a laboratory setting.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound from 4-nitrophthalic acid have been identified:

-

Pathway A: Direct Condensation. This pathway involves the direct one-pot reaction of 4-nitrophthalic acid with hydrazine.

-

Pathway B: Two-Step Synthesis via Anhydride. This route proceeds through the formation of 4-nitrophthalic anhydride as an intermediate, which is subsequently reacted with hydrazine to yield the final product.

The following sections provide detailed experimental protocols for each pathway.

Experimental Protocols

Pathway A: Direct Condensation of 4-Nitrophthalic Acid with Hydrazine

While a specific detailed protocol for the direct synthesis of this compound from 4-nitrophthalic acid is not widely reported, a well-established procedure for the synthesis of its isomer, 3-nitrophthalhydrazide, can be adapted. This reaction typically requires high temperatures to drive the condensation and cyclization.

General Procedure (Adapted from the synthesis of 3-nitrophthalhydrazide):

-

In a suitable reaction vessel, a mixture of 4-nitrophthalic acid and an aqueous solution of hydrazine hydrate (e.g., 8%) is heated until the solids dissolve.

-

A high-boiling point solvent, such as triethylene glycol, is added to the mixture.

-

The solution is heated vigorously to distill off the excess water, allowing the reaction temperature to rise.

-

The reaction mixture is maintained at a high temperature (typically between 215-220 °C) for a short period (e.g., 2-5 minutes) to facilitate the cyclization.

-

After cooling, hot water is added to the mixture to precipitate the crude this compound.

-

The solid product is collected by vacuum filtration, washed with water, and dried.

Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and reagent ratios to achieve a high yield of this compound.

Pathway B: Two-Step Synthesis via 4-Nitrophthalic Anhydride

This pathway involves the initial conversion of 4-nitrophthalic acid to 4-nitrophthalic anhydride, followed by the reaction of the anhydride with hydrazine.

Step 1: Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalic Acid

This procedure provides a high-yield synthesis of the intermediate, 4-nitrophthalic anhydride.[1]

Experimental Protocol:

-

A mixture of 4-nitrophthalic acid (21.1 g) and acetic anhydride (50.0 g) is heated at reflux for 6 hours.

-

After the reaction is complete, the acetic acid formed is removed by distillation at atmospheric pressure.

-

The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.

-

The crude 4-nitrophthalic anhydride is obtained in quantitative yield and can be further purified by recrystallization.

Recrystallization:

The crude product is recrystallized from chloroform to afford a 93% yield of pure 4-nitrophthalic anhydride.[1]

Step 2: Synthesis of this compound from 4-Nitrophthalic Anhydride and Hydrazine

The reaction of anhydrides with hydrazine is a standard method for the formation of cyclic hydrazides.

General Procedure:

-

4-Nitrophthalic anhydride is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An equimolar amount of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to reflux for a period of 1 to 4 hours.

-

Upon cooling, the this compound product precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Data Presentation

Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 610-27-5 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |

| 4-Nitrophthalic Anhydride | C₈H₃NO₅ | 193.11 | 5466-84-2 |

| This compound | C₈H₅N₃O₄ | 207.14 | 3682-19-7 |

Reaction Conditions and Yields

| Pathway | Step | Starting Material | Reagents | Solvent | Conditions | Yield |

| A | 1 | 4-Nitrophthalic Acid | Hydrazine Hydrate | Triethylene Glycol | 215-220 °C | Not specified |

| B | 1 | 4-Nitrophthalic Acid | Acetic Anhydride | None | Reflux, 6h | 93% (recrystallized)[1] |

| B | 2 | 4-Nitrophthalic Anhydride | Hydrazine Hydrate | Ethanol/Acetic Acid | Reflux, 1-4h | Not specified |

Characterization Data for this compound

| Technique | Data |

| Appearance | Light yellow powder.[2] |

| Melting Point | >300 °C |

| Infrared (IR) Spectroscopy (KBr Pellet) | Characteristic peaks for N-H stretching, C=O stretching (amide), and N-O stretching (nitro group). |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 207.[2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Expected signals for the aromatic protons and the N-H protons of the hydrazide. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathways for this compound from 4-Nitrophthalic Acid.

Experimental Workflow for Pathway B

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 4-nitrophthalic acid. The two-step pathway proceeding through the formation of 4-nitrophthalic anhydride is well-documented and offers a high-yield route to the intermediate anhydride. While a specific, detailed protocol for the direct one-pot synthesis is less common, the provided adapted procedure from a similar isomer offers a viable starting point for process development. The characterization data and visual workflows presented herein are intended to facilitate the practical application of these synthetic methods in a research and development setting, ultimately supporting the discovery and development of novel chemical entities.

References

The Chemiluminescence of 4-Nitrophthalhydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalhydrazide, a key intermediate in the synthesis of various organic compounds, belongs to the family of phthalhydrazides known for their chemiluminescent properties. While its isomer, 3-aminophthalhydrazide (luminol), is the most prominent example of a chemiluminescent compound, the 4-nitro derivative presents a unique case study in the influence of electronic effects on light emission. This technical guide provides a comprehensive overview of the synthesis, proposed chemiluminescence mechanism, and potential applications of this compound, with a focus on providing actionable experimental protocols and clear visual representations of the underlying chemical processes. Due to a notable scarcity of direct research on the chemiluminescence of this compound, this guide draws upon the well-established mechanisms of related phthalhydrazides, particularly luminol, to provide a robust theoretical framework.

Introduction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a phenomenon with significant applications in analytical chemistry, biotechnology, and medical diagnostics. Phthalhydrazides are a class of compounds renowned for their ability to produce a visible glow upon oxidation in an alkaline environment. The intensity and wavelength of this emission are highly dependent on the substituents attached to the aromatic ring.

This compound (C8H5N3O4, CAS: 3682-19-7) is a pale-yellowish powder primarily utilized as a synthetic raw material in the dye industry and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a potent electron-withdrawing nitro group at the 4-position, distinguishes it from the highly chemiluminescent luminol, which possesses an electron-donating amino group. This structural difference is critical in modulating the electronic transitions that lead to light emission. This guide will explore the synthesis of this compound and the theoretical underpinnings of its chemiluminescent behavior.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 4-nitrophthalic acid. The following experimental protocol is adapted from established procedures for the synthesis of related phthalhydrazides.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrophthalic acid

-

Hydrazine hydrate (8% aqueous solution)

-

Triethylene glycol

-

Sodium hydroxide (10% solution)

-

Distilled water

-

Heating mantle or oil bath

-

Reaction flask with condenser

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 g of 4-nitrophthalic acid with 2.0 mL of 8% aqueous hydrazine.

-

Heating and Dehydration: Gently heat the mixture using a heating mantle or oil bath. Once the solid has dissolved, add 3.0 mL of triethylene glycol to the flask.

-

Water Removal: Increase the temperature to distill off the excess water. The temperature of the reaction mixture will rise to approximately 215-220°C. Maintain this temperature for 5-10 minutes to ensure the formation of the hydrazide ring.

-

Isolation: Allow the reaction mixture to cool to approximately 100°C. Carefully add 15 mL of hot distilled water to the flask.

-

Precipitation: Cool the solution in an ice bath to precipitate the this compound as a light yellow solid.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the product with cold distilled water to remove any remaining impurities.

-

Drying: Dry the purified this compound in a desiccator.

Caption: Synthesis of this compound from 4-Nitrophthalic Acid and Hydrazine.

Chemiluminescence Mechanism

The chemiluminescence of phthalhydrazides is a well-studied process, with the mechanism of luminol oxidation serving as the primary model. The process can be generalized to other derivatives, including this compound, and involves oxidation in an alkaline medium, typically with hydrogen peroxide and a catalyst.

General Reaction Pathway

The accepted mechanism proceeds through the following key steps:

-

Deprotonation: In a basic solution, the hydrazide protons of this compound are removed to form a dianion.

-

Oxidation: The dianion reacts with an oxidizing agent (e.g., hydrogen peroxide, often with a catalyst like ferricyanide or metal ions) to form an unstable peroxide intermediate.[2]

-

Cyclization and Denitrogenation: This intermediate rearranges and loses a molecule of nitrogen gas (N2) to form an electronically excited dicarboxylate, 4-nitrophthalate.[3]

-

Light Emission: The excited 4-nitrophthalate then relaxes to its ground state, releasing the excess energy as a photon of light.

The presence of the electron-withdrawing nitro group at the 4-position is expected to influence the energy of the electronic transitions and, consequently, the wavelength and quantum yield of the emitted light. It is hypothesized that this group may decrease the overall quantum yield compared to luminol due to its effect on the electronic structure of the excited state.

Caption: Proposed Chemiluminescence Pathway of this compound.

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of quantitative data specifically for the chemiluminescence of this compound. Key metrics such as the chemiluminescence quantum yield (ΦCL), emission maximum (λmax), and reaction kinetics have not been extensively reported. For context, the related compound luminol has a quantum yield that can vary significantly with reaction conditions. The data for luminol is presented below for comparative purposes.

| Parameter | Value (for Luminol) | Conditions |

| Quantum Yield (ΦCL) | ~0.01 - 0.04 | Aqueous basic solution with H₂O₂ and catalyst |

| Emission Maximum (λmax) | ~425 nm (blue) | Aqueous solution |

It is anticipated that the quantum yield for this compound would be considerably lower than that of luminol due to the electron-withdrawing nature of the nitro group, which can quench fluorescence and alter the energy levels of the excited state.

Experimental Protocol for Observing Chemiluminescence

The following protocol is designed to demonstrate the chemiluminescence of this compound and can be adapted for quantitative measurements using a luminometer or a spectrophotometer capable of capturing emission spectra. This protocol is based on established methods for luminol.[2][4]

Solution Preparation:

-

Solution A (this compound Stock): Dissolve 0.1 g of synthesized this compound in 10 mL of a 10% sodium hydroxide solution. Dilute with distilled water to a final volume of 100 mL.

-

Solution B (Oxidizer): Prepare a solution containing 10 mL of 3% hydrogen peroxide and 10 mL of 3% aqueous potassium ferricyanide, diluted to a final volume of 100 mL with distilled water.

Experimental Workflow for Chemiluminescence Observation:

Caption: Workflow for Observing the Chemiluminescence of this compound.

Role in Drug Development and Other Applications

This compound serves as a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and dye industries.

-

Pharmaceutical Intermediate: Its structure is a valuable scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amino group, which can then be further functionalized to build a variety of heterocyclic and aromatic compounds with potential therapeutic activities.[1]

-

Dye Synthesis: As a synthetic raw material, it is used in the creation of a range of dyes. The chromophoric properties of the nitroaromatic system are fundamental to the color characteristics of the final dye molecules.[1]

Conclusion

This compound represents an intriguing, albeit understudied, member of the chemiluminescent phthalhydrazide family. While its primary industrial applications lie in its role as a synthetic intermediate, its potential for light emission offers a valuable case study for understanding structure-property relationships in chemiluminescence. The strong electron-withdrawing nature of the 4-nitro group likely diminishes its light-emitting capabilities compared to luminol, explaining the paucity of research into its chemiluminescent properties.

This guide has provided a framework for the synthesis of this compound and a detailed, adaptable protocol for the investigation of its chemiluminescence, based on the well-established chemistry of its analogues. Further research is warranted to quantify the chemiluminescence of this compound and to fully elucidate the specific effects of the 4-nitro substituent on the reaction mechanism and emission characteristics. Such studies would not only contribute to a more complete understanding of phthalhydrazide chemiluminescence but could also inform the design of novel chemiluminescent probes and reporters for a variety of scientific applications.

References

Unveiling the Critical Differences: Luminol vs. 4-Nitrophthalhydrazide

A Technical Guide for Researchers and Drug Development Professionals

In the realm of chemiluminescence, luminol stands as a cornerstone reagent, renowned for its characteristic blue glow that has illuminated advancements in fields ranging from forensic science to sensitive bioassays. However, a comprehensive understanding of luminol necessitates a closer examination of its synthetic precursor, 4-Nitrophthalhydrazide. This technical guide provides an in-depth exploration of the core distinctions between these two molecules, offering clarity to researchers, scientists, and drug development professionals on their respective properties and applications. While structurally similar, their key functional group difference dictates a profound divergence in their chemical behavior and utility.

Core Chemical and Physical Distinctions

The fundamental difference between luminol and this compound lies in a single functional group on the phthalhydrazide ring. Luminol possesses an electron-donating amino group (-NH2), whereas this compound features an electron-withdrawing nitro group (-NO2). This seemingly subtle variation has a dramatic impact on their electronic properties and, consequently, their capacity for chemiluminescence.

Luminol, chemically known as 5-amino-2,3-dihydrophthalazine-1,4-dione, is a pale-yellow crystalline solid.[1] It is soluble in most polar organic solvents but demonstrates insolubility in water.[1] Conversely, this compound, or 6-nitro-2,3-dihydrophthalazine-1,4-dione, presents as a pale-yellowish powder.[2]

| Property | Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) | This compound (6-nitro-2,3-dihydrophthalazine-1,4-dione) |

| Molecular Formula | C₈H₇N₃O₂ | C₈H₅N₃O₄ |

| Molecular Weight | 177.16 g/mol | 207.14 g/mol |

| Appearance | White-to-pale-yellow crystalline solid[1] | Pale-yellowish powder[2] |

| Key Functional Group | Amino (-NH₂) | Nitro (-NO₂) |

| Solubility in Water | Insoluble[1] | Insoluble[3] |

| Solubility in Polar Organic Solvents | Soluble[1] | Data not widely available, but expected to be soluble |

| Melting Point | 319-329 °C (decomposes) | ~300 °C (decomposes)[4] |

The Decisive Role in Chemiluminescence

The most significant distinction between luminol and this compound is their chemiluminescent activity. Luminol is a celebrated chemiluminescent compound, while this compound is, for practical purposes, non-chemiluminescent and serves as a crucial intermediate in the synthesis of luminol.[1][5]

Luminol's Light-Emitting Pathway

The chemiluminescence of luminol is a well-studied, multi-step process that occurs under alkaline conditions in the presence of an oxidizing agent and a catalyst.[1] The amino group is integral to this process. The reaction proceeds through the formation of a dianion, which is then oxidized to produce an unstable peroxide intermediate.[5] This intermediate subsequently decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate dianion.[5] The relaxation of this excited state to the ground state results in the emission of a photon of light, producing the characteristic blue glow.[5]

This compound: The Silent Precursor

In stark contrast, this compound does not undergo this light-producing reaction. The electron-withdrawing nature of the nitro group prevents the necessary electronic transitions required for chemiluminescence. Its primary role is that of a synthetic intermediate.

Synthesis and Transformation

The synthesis of luminol from 3-nitrophthalic acid highlights the direct relationship between the two compounds. This compound is the product of the first step and the reactant for the second, where it is transformed into the active chemiluminescent agent.

Experimental Protocols

Synthesis of Luminol from 3-Nitrophthalic Acid

This two-step protocol outlines the synthesis of luminol, with the formation of this compound as the intermediate.

Step 1: Synthesis of this compound [5]

-

Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.

-

Add 4 mL of triethylene glycol to the test tube.

-

Heat the solution vigorously. The temperature will initially rise to about 110-130 °C as water distills off.

-

Continue heating, allowing the temperature to increase to 210-220 °C. Maintain this temperature for approximately two minutes.

-

Allow the test tube to cool to about 100 °C and then add 20 mL of hot water.

-

Cool the mixture to room temperature, which will cause the this compound to precipitate.

-

Collect the solid product by vacuum filtration.

Step 2: Synthesis of Luminol from this compound [5]

-

Transfer the synthesized this compound to a test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).

-

Wash the sides of the test tube with a small amount of water.

-

Heat the solution to boiling and maintain for 5 minutes with stirring.

-

Add 2.6 mL of glacial acetic acid.

-

Cool the test tube to room temperature to precipitate the luminol.

-

Collect the luminol crystals by vacuum filtration.

General Protocol for Luminol Chemiluminescence Demonstration[1]

-

Solution A: Prepare an alkaline solution of luminol. Dissolve a small amount of synthesized luminol in a 10% sodium hydroxide solution and dilute with water.

-

Solution B: Prepare an oxidizing solution. Mix a 3% aqueous solution of potassium ferricyanide with a 3% hydrogen peroxide solution.

-

In a darkened room, simultaneously pour Solution A and Solution B into a container. A blue-green light will be emitted.

Applications: A Tale of Two Molecules

The applications of luminol and this compound are a direct consequence of their differing chemical properties.

Luminol:

-

Forensic Science: Widely used to detect trace amounts of blood at crime scenes, as the iron in hemoglobin catalyzes the chemiluminescent reaction.[1]

-

Bioassays: Employed in various immunoassays and cellular assays to detect specific proteins, enzymes, and metal ions.

-

Clinical Diagnostics: Utilized in analytical methods for the quantification of various biomolecules.

This compound:

-

Chemical Synthesis: Its primary application is as an intermediate in the industrial synthesis of luminol.[2]

-

Dye and Pharmaceutical Industries: It serves as a precursor in the synthesis of certain dyes and active pharmaceutical ingredients (APIs).[2]

-

Organic Synthesis: Can be used as an oxidant or reductant in specific organic reactions.[2]

Conclusion

References

A Senior Application Scientist's Guide to the Solubility of 4-Nitrophthalhydrazide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Nitrophthalhydrazide, a key intermediate in the synthesis of dyes, fluorescent brighteners, and active pharmaceutical ingredients (APIs)[1]. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delineates the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers insights into the expected solubility trends based on the molecule's structural attributes and solvent properties. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of this compound's behavior in solution.

Introduction to this compound: A Molecule of Interest

This compound (CAS: 3682-19-7), with the IUPAC name 6-nitro-2,3-dihydrophthalazine-1,4-dione, is a pale-yellowish crystalline powder[2]. Its molecular structure, featuring a nitro group and a hydrazide moiety, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 207.14 g/mol | --INVALID-LINK--[2] |

| Melting Point | >300 °C (decomposes) | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Appearance | Light yellow powder | --INVALID-LINK--[2] |

| Water Solubility | Insoluble (<1 mg/mL at 23°C) | --INVALID-LINK--[2] |

| XLogP3-AA | 0.3 | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[2] |

The molecule's structure contains both hydrogen bond donors (the N-H groups of the hydrazide) and multiple hydrogen bond acceptors (the carbonyl oxygens and the nitro group oxygens)[2]. This, combined with the polar nitro group, suggests a complex solubility profile that is highly dependent on the solvent's properties.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The presence of both donor and acceptor sites allows for strong hydrogen bonding with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The nitro group and carbonyl groups create a significant molecular dipole, favoring interactions with polar solvents.

-

Van der Waals Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice of this compound and form stable solute-solvent interactions will determine the extent of dissolution.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the solubility of this compound in a range of organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear metric for solubility.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis (HPLC/UV-Vis):

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (one in which the compound is freely soluble and which is compatible with the analytical method) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Experimental Workflow Diagram

References

Spectroscopic and Synthetic Profile of 4-Nitrophthalhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic methodology for 4-Nitrophthalhydrazide (CAS No: 3682-19-7), a key chemical intermediate. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific isomer, this document presents expected spectral features based on established principles of NMR and IR spectroscopy, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Expected ¹H NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 2H | N-H (hydrazide) |

| ~8.5 - 8.7 | Doublet | 1H | Ar-H |

| ~8.3 - 8.5 | Doublet of doublets | 1H | Ar-H |

| ~7.9 - 8.1 | Doublet | 1H | Ar-H |

Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific electronic environment created by the nitro and carbonyl groups.

Expected ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~160 - 165 | Quaternary | C=O (carbonyl) |

| ~150 - 155 | Quaternary | C-NO₂ |

| ~135 - 145 | Quaternary | Aromatic C |

| ~125 - 135 | Tertiary | Aromatic C-H |

| ~120 - 125 | Tertiary | Aromatic C-H |

| ~115 - 120 | Tertiary | Aromatic C-H |

Expected FT-IR Spectral Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Hydrazide |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1680 - 1640 | Strong | C=O Stretch | Amide (Hydrazide) |

| 1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1550 - 1490 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1360 - 1320 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1300 - 1200 | Medium | C-N Stretch | Aromatic Amine |

| 800 - 700 | Strong | C-H Bending | Aromatic (out-of-plane) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related phthalhydrazides.

Materials:

-

4-Nitrophthalic acid

-

Hydrazine hydrate (80% solution)

-

Triethylene glycol (TEG)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of 4-nitrophthalic acid and 15 mL of an 80% aqueous solution of hydrazine hydrate.

-

Heat the mixture gently in an oil bath to 100-110 °C. The solids will dissolve to form a clear solution.

-

Add 30 mL of triethylene glycol to the reaction mixture.

-

Increase the temperature of the oil bath to distill the excess water and hydrazine. The temperature of the reaction mixture will rise.

-

Maintain the reaction temperature at 180-190 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to approximately 100 °C.

-

Carefully add 100 mL of hot deionized water to the flask with stirring.

-

Cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product, a pale-yellow solid, in a vacuum oven at 80 °C.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the synthesized this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

-

For ¹³C NMR, acquire at least 1024 scans with a 2-second relaxation delay using a standard proton-decoupled pulse program.

-

Process the spectra using appropriate software, referencing the solvent peak for calibration.

FT-IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the dry this compound with approximately 100 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

Visualizations

Synthesis of this compound

The following diagram illustrates the one-step synthesis of this compound from 4-Nitrophthalic acid and hydrazine.

Caption: Reaction scheme for the synthesis of this compound.

Logical Relationship to Luminol and Chemiluminescence

This compound is a direct precursor to 4-aminophthalhydrazide (iso-luminol) and is structurally isomeric to 3-nitrophthalhydrazide, the precursor to the well-known chemiluminescent compound luminol. The following diagram illustrates this relationship and the general principle of chemiluminescence.

2,3-Dihydro-6-nitro-1,4-phthalazinedione structural formula.

An In-depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-phthalazinedione

This technical guide provides a comprehensive overview of 2,3-Dihydro-6-nitro-1,4-phthalazinedione, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its structural formula, physicochemical properties, synthesis protocols, and key chemical reactions.

Structural Information and Chemical Identity

2,3-Dihydro-6-nitro-1,4-phthalazinedione, also known as 4-Nitrophthalhydrazide, is a derivative of phthalhydrazide.[1] Its chemical structure consists of a phthalazine-1,4-dione core with a nitro group substituted at the 6th position of the benzene ring.

Structural Formula:

A 2D representation of the 2,3-Dihydro-6-nitro-1,4-phthalazinedione molecule.

Synonyms: this compound, 6-nitro-2,3-dihydrophthalazine-1,4-dione.[1][2][3]

Physicochemical Properties

The key physicochemical properties of 2,3-Dihydro-6-nitro-1,4-phthalazinedione are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | [1][3][4] |

| Molecular Weight | 207.14 g/mol | [1][3][4] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [4] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and acetone. | [2] |

| CAS Number | 3682-19-7 | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of phthalazinedione derivatives are crucial for their application in research.

Synthesis of 2,3-Dihydro-6-nitro-1,4-phthalazinedione

The synthesis of 2,3-Dihydro-6-nitro-1,4-phthalazinedione is analogous to the first step in the synthesis of Luminol, starting from the corresponding nitrophthalic acid.[5][6]

Principle: This synthesis involves a condensation reaction between 4-nitrophthalic acid and hydrazine hydrate, resulting in the formation of the heterocyclic phthalazinedione ring system with the loss of water molecules.

Materials and Reagents:

-

4-Nitrophthalic acid

-

Hydrazine hydrate (8% solution)

-

Triethylene glycol (or glycerol) as a high-boiling solvent

-

Distillation apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Combine 4-nitrophthalic acid and hydrazine hydrate in a flask containing a high-boiling solvent such as triethylene glycol.

-

Heat the mixture under reflux. A condensation reaction occurs, leading to the formation of 3-nitrophthalhydrazide (the target molecule) with the elimination of water.[5][6]

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

The product will precipitate out of the solvent upon cooling.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining solvent and unreacted starting materials.

-

The resulting solid is 2,3-Dihydro-6-nitro-1,4-phthalazinedione, which can be further purified by recrystallization if necessary.

Chemiluminescence Reaction (Illustrative Example with Luminol)

Phthalazinedione derivatives are renowned for their chemiluminescent properties, most famously demonstrated by Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). The following protocol describes the general requirements for inducing this light-emitting reaction.

Principle: In an alkaline solution, an oxidizing agent in the presence of a catalyst oxidizes the phthalazinedione derivative. This oxidation leads to the formation of an unstable peroxide intermediate, which decomposes, releasing nitrogen gas and forming an excited-state dicarboxylate (e.g., 3-aminophthalate from luminol).[7][8] As this excited molecule relaxes to its ground state, it emits energy in the form of visible light.[7][8]

Materials and Reagents:

-

Luminol (as the exemplary phthalazinedione)

-

A base (e.g., sodium hydroxide, sodium carbonate) to create an alkaline solution

-

A catalyst (e.g., a transition metal salt like potassium ferricyanide or the iron in hemoglobin)[5][6][8]

-

Water as the solvent

Procedure:

-

Prepare a solution of the phthalazinedione derivative (e.g., luminol) in an aqueous basic solution.

-

Add the oxidizing agent, typically a solution of hydrogen peroxide.[5]

-

To initiate the reaction, introduce the catalyst. In forensic applications, the iron in hemoglobin acts as the catalyst.[7][8]

-

The reaction will proceed rapidly, producing a characteristic blue glow in a darkened environment.[5][6] The light emission lasts for a short period, typically around 30 seconds, and can be captured photographically.[6]

Visualizations

Diagrams illustrating key processes provide a clear understanding of the workflows and mechanisms involved.

Synthesis workflow for 2,3-Dihydro-6-nitro-1,4-phthalazinedione.

Generalized signaling pathway for Phthalazinedione chemiluminescence.

Applications in Drug Development

While 2,3-Dihydro-6-nitro-1,4-phthalazinedione itself is primarily an intermediate, the phthalazinedione scaffold is of significant interest in medicinal chemistry. Derivatives have been explored for a range of biological activities. For instance, various substituted phthalazinones have been reported to possess vasodilator, antihypertensive, anti-bacterial, and cytotoxic properties.[9][10] Furthermore, some derivatives have been investigated as inhibitors of key signaling proteins like VEGFR2, indicating their potential in oncology.[9]

The presence of the nitro group can also be significant. Many bioactive organic compounds and approved drugs contain nitro groups, which can influence their therapeutic effects and pharmacological profiles.[11] Therefore, 2,3-Dihydro-6-nitro-1,4-phthalazinedione serves as a valuable starting material or fragment for the synthesis of novel therapeutic agents whose efficacy could be evaluated in various disease models. Its utility in generating compound libraries for high-throughput screening makes it a relevant molecule for drug discovery programs.

References

- 1. This compound | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 6. Luminol - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Luminol? [synapse.patsnap.com]

- 8. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciforum.net [sciforum.net]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 4-Nitrophthalhydrazide

Introduction

4-Nitrophthalhydrazide (CAS: 3682-19-7), systematically named 6-nitro-2,3-dihydrophthalazine-1,4-dione, is a versatile chemical intermediate with a pale-yellowish, powdered appearance.[1][2][3] Boasting a typical purity of 98% or higher, this compound serves as a critical building block in a multitude of industrial and research applications.[1][2] Its molecular structure, featuring a nitro group on the phthalhydrazide backbone, imparts unique reactivity that makes it valuable in organic synthesis, the development of dyes and polymers, and as a precursor to important chemiluminescent reagents.[1][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound for researchers, chemists, and professionals in drug development.

Chemical and Physical Properties

The utility of this compound is underpinned by its distinct chemical and physical properties. These characteristics are essential for its application in further chemical syntheses and material science. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3682-19-7 | [1][3] |

| Molecular Formula | C₈H₅N₃O₄ | [3] |

| Molecular Weight | 207.14 g/mol | [2][3] |

| Appearance | Pale-yellowish powder | [1][2] |

| Purity | ≥98% | [1][2] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Insoluble in water; <1 mg/mL at 23°C | [3] |

| IUPAC Name | 6-nitro-2,3-dihydrophthalazine-1,4-dione | [3] |

Core Applications of this compound

This compound is primarily utilized as an intermediate in multi-step synthetic processes. Its main applications stem from its reactive nitro group and the phthalhydrazide core structure.

Precursor for Chemiluminescent Reagents

Perhaps the most significant application of this compound is its role as a direct precursor to 4-Aminophthalhydrazide , commonly known as Isoluminol .[6][7] Isoluminol is a well-established chemiluminescent compound used extensively in biochemical assays.[7][8] The synthesis involves the chemical reduction of the nitro group on this compound to an amino group.

Isoluminol is employed in highly sensitive detection methods, such as chemiluminescence immunoassays (CLIA), and for the detection of reactive oxygen species (ROS) in biological systems.[7] The mechanism involves the oxidation of isoluminol, often catalyzed by an enzyme like horseradish peroxidase (HRP) in the presence of an oxidant (e.g., hydrogen peroxide), which produces an excited-state 3-aminophthalate anion.[8] As this anion relaxes to its ground state, it emits light, which can be measured to quantify the analyte of interest.[8] Because isoluminol is less able to pervade biological membranes than its famous isomer luminol, it is considered a specific detector for extracellular radicals.[7]

Intermediate in Dye and Pigment Synthesis

This compound serves as a key raw material in the synthesis of a variety of dyes and fluorescent brighteners.[1][4] The phthalhydrazide structure can be incorporated into larger chromophore systems, and the nitro group can be chemically modified (e.g., reduced to an amine) to create azo dyes.[1] Azo dyes, characterized by the -N=N- linkage, are a large and important class of colorants. The resulting dyes are used in textiles, inks, plastics, and coatings, where durability and vibrant color are required.[1]

Pharmaceutical and Agrochemical Intermediate

In the pharmaceutical sector, this compound is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found within more complex heterocyclic compounds, which are core components of many drugs. Similarly, it is used in the formulation of agrochemicals, contributing to the efficacy of certain pesticides and herbicides. The high purity and consistent quality of the intermediate are critical for these applications to meet stringent regulatory standards.

Polymer Chemistry and Material Science

Due to its high thermal stability, this compound is used as an additive in high-temperature coatings and plastics.[1][2] Its incorporation can enhance the resilience, performance, and longevity of materials intended for use in demanding environments.[1] Furthermore, the hydrazide functional groups can participate in cross-linking reactions, which can improve the durability and environmental resistance of polymer materials.

Biological Activity: Genotoxicity

Understanding the toxicological profile of chemical intermediates is crucial for safety assessment. This compound (listed as 6-Nitrophthalhydrazide) has been evaluated for genetic toxicity by the National Toxicology Program (NTP).

| Test System | Details | Result | Reference |

| Bacterial Mutagenicity | Salmonella/E.coli Mutagenicity Test (Ames Test) | Positive | [6] |

The positive result in the Ames test indicates that this compound is mutagenic in bacteria. This information is critical for establishing proper handling procedures and assessing the potential risks associated with its use and any downstream products.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of phthalhydrazides from their corresponding acids.

Materials:

-

4-Nitrophthalic acid

-

8% aqueous hydrazine solution

-

Triethylene glycol

-

Distilled water

Procedure:

-

In a reaction tube, combine 4-nitrophthalic acid (1 equivalent) and 8% aqueous hydrazine (2 equivalents).

-

Heat the mixture in an oil bath until the solids completely dissolve.

-

Add triethylene glycol (3 equivalents) and a boiling chip to the reaction tube.

-

Boil the solution vigorously to distill off the excess water. The temperature will rise from ~110°C to over 200°C.

-

Maintain the reaction temperature between 215-220°C for approximately 5 minutes to ensure the completion of the cyclization reaction.

-

Remove the tube from the oil bath and allow it to cool.

-

While the solution is still hot (around 100°C), carefully add hot distilled water to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the pale-yellow solid product, this compound, by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for purity analysis, adapted from methods for related nitroaromatic compounds.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: HPLC-grade water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile

-

Sample Solvent: 50:50 Acetonitrile:Water

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the sample solvent to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm and 330 nm (to monitor for the nitroaromatic chromophore)

-

Column Temperature: 30°C

-

Gradient: Start with 30% B, hold for 2 minutes. Linearly increase to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 30% B and equilibrate for 5 minutes.

-

-

Analysis: Inject the prepared sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Protocol 3: Isoluminol-Based Chemiluminescence Assay

This protocol describes a generic assay for detecting H₂O₂ production using isoluminol.

Materials:

-

Isoluminol (4-Aminophthalhydrazide)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard solutions

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Isoluminol in DMSO.

-

Prepare a 1 mg/mL stock solution of HRP in Assay Buffer.

-

Prepare a working solution by diluting the Isoluminol and HRP stocks into the Assay Buffer. A typical final concentration might be 100 µM Isoluminol and 10 µg/mL HRP.

-

-

Assay:

-

Pipette 50 µL of your sample (or H₂O₂ standards for calibration) into the wells of the white microplate.

-

Add 50 µL of the Isoluminol/HRP working solution to each well to initiate the reaction.

-

-

Detection:

-

Immediately place the microplate into a luminometer.

-

Measure the light emission (Relative Light Units, RLU) over a period of 1-5 minutes.

-

-

Analysis:

-

Plot the RLU values obtained from the H₂O₂ standards against their concentrations to create a calibration curve.

-

Determine the concentration of H₂O₂ in the samples by interpolating their RLU values on the standard curve.

-

Conclusion

This compound is a chemical of significant industrial importance, acting as a versatile and crucial intermediate rather than an end-product. Its primary value lies in its efficient conversion into other high-value molecules, including the chemiluminescent probe isoluminol and various azo dyes. Its utility also extends to the pharmaceutical, agrochemical, and polymer industries. The noted positive result in bacterial mutagenicity tests underscores the importance of appropriate safety and handling protocols. The detailed experimental procedures provided herein offer a practical guide for researchers and scientists working with this multifaceted compound.

References

- 1. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Nitrophthalhydrazide (3682-19-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Luminescent immunoassay using isoluminol derivatives. | Semantic Scholar [semanticscholar.org]

- 6. genemedi.net [genemedi.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. goldbio.com [goldbio.com]

The Dawn of Light: An In-depth Technical Guide to the Early Research and Discovery of Phthalhydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that unveiled the world of phthalhydrazide compounds, a class of molecules that would later become instrumental in various scientific fields, most notably for the chemiluminescent properties of luminol. We will explore the initial synthesis, key discoveries, and the experimental protocols that laid the groundwork for our modern understanding of these remarkable compounds.

Introduction: The First Glimmer

The story of phthalhydrazide compounds begins at the turn of the 20th century. While the most famous member of this family, luminol, would not be named as such for several decades, its core structure was first synthesized in 1902 by the German chemist Aloys J. Schmitz.[1] This early work, however, did not recognize the compound's most notable characteristic: its ability to produce light.

It was not until 1928 that H. O. Albrecht, another German chemist, observed the fascinating phenomenon of chemiluminescence emanating from a phthalhydrazide derivative.[2] Albrecht's work demonstrated that in an alkaline solution of hydrogen peroxide, the compound, later named luminol in 1934, emitted a distinct blue glow.[3][4] This pivotal discovery opened the door to a new field of scientific investigation and application.

Further expanding on these findings, German forensic scientist Walter Specht in 1937 was the first to propose the use of luminol for the detection of blood at crime scenes. Specht's experiments revealed that the iron in hemoglobin acts as a catalyst for the chemiluminescent reaction, allowing for the detection of even minute, invisible traces of blood.

Early Synthesis and Chemical Properties

The early synthesis of phthalhydrazide compounds primarily revolved around the reaction of substituted phthalic acids with hydrazine. The most well-documented early synthesis of luminol (3-aminophthalhydrazide) is a two-step process starting from 3-nitrophthalic acid.

Key Compounds and Physical Properties

The table below summarizes the key compounds involved in the early synthesis of luminol and their reported physical properties from historical literature.

| Compound Name | Alternate Name(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Phthalhydrazide | 2,3-Dihydrophtalazine-1,4-dione | C₈H₆N₂O₂ | 162.15 | >300 | White to off-white crystalline solid |

| 3-Nitrophthalhydrazide | - | C₈H₅N₃O₄ | 207.14 | >300 | Light yellow solid |

| 3-Aminophthalhydrazide | Luminol | C₈H₇N₃O₂ | 177.16 | 319-320 (uncorrected)[1] | Light-yellow crystalline solid |

Experimental Protocols

Synthesis of 3-Aminophthalhydrazide (Huntress, Stanley, and Parker, 1934)

This synthesis is a two-step process: the formation of 3-nitrophthalhydrazide, followed by its reduction to 3-aminophthalhydrazide.

Step 1: Preparation of 3-Nitrophthalhydrazide

-

Reagents:

-

3-Nitrophthalic acid

-

8% aqueous solution of hydrazine (N₂H₄)

-

Triethylene glycol

-

-

Procedure:

-

In a test tube, heat a mixture of 200 mg of 3-nitrophthalic acid and 0.4 mL of 8% aqueous hydrazine on a hot oil bath until the solid dissolves.

-

Add 0.6 mL of triethylene glycol to the solution.

-

Boil the solution vigorously to distill off the excess water. The temperature of the solution will rise from approximately 110°C to 215°C.

-

Maintain the temperature between 215-220°C for 2 minutes.

-

Remove the test tube from the oil bath and allow it to cool to approximately 100°C.

-

Add 3 mL of hot water to the cooled solution.

-

Cool the solution in cool water to precipitate the product.

-

Collect the light yellow solid precipitate of 3-nitrophthalhydrazide by vacuum filtration.

-

Step 2: Reduction to 3-Aminophthalhydrazide (Luminol)

-

Reagents:

-

3-Nitrophthalhydrazide (from Step 1)

-

10% sodium hydroxide solution (NaOH)

-

Sodium hydrosulfite dihydrate (Na₂S₂O₄·2H₂O)